molecular formula C25H32N2O5 B6004226 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B6004226
M. Wt: 440.5 g/mol
InChI Key: HPUVDXYJAFAOTE-UHFFFAOYSA-N
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Description

3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzoyl group and a 4-methoxy-2-methylphenyl group

Properties

IUPAC Name

3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-17-14-19(30-2)8-10-22(17)26-24(28)12-7-18-6-5-13-27(16-18)25(29)21-15-20(31-3)9-11-23(21)32-4/h8-11,14-15,18H,5-7,12-13,16H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUVDXYJAFAOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The 2,5-dimethoxybenzoyl group is then introduced via an acylation reaction, and the final step involves the attachment of the 4-methoxy-2-methylphenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.

    3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methylphenyl)propanamide: Similar structure but lacks the methoxy group on the phenyl ring.

    3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(2-methylphenyl)propanamide: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

The uniqueness of 3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This unique structure could result in different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for further research and development.

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